molecular formula C9H12F3N3O B10974320 N-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2,2,2-trifluoroacetamide

N-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2,2,2-trifluoroacetamide

Cat. No.: B10974320
M. Wt: 235.21 g/mol
InChI Key: BFXCPYONNIQIJS-UHFFFAOYSA-N
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Description

N-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2,2,2-trifluoroacetamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with ethyl and methyl groups, and a trifluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2,2,2-trifluoroacetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, ethyl acetoacetate can react with hydrazine hydrate to form 3-methyl-1H-pyrazole.

    Alkylation: The pyrazole ring is then alkylated using ethyl iodide to introduce the ethyl group at the 1-position.

    Formylation: The 4-position of the pyrazole ring is functionalized with a formyl group using Vilsmeier-Haack reaction conditions.

    Amidation: Finally, the formylated pyrazole is reacted with trifluoroacetamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the trifluoroacetamide group can yield the corresponding amine.

    Substitution: The trifluoroacetamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

Chemistry

In chemistry, N-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2,2,2-trifluoroacetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving amide bonds. Its trifluoromethyl group can also serve as a bioisostere for hydrogen or methyl groups, aiding in the design of enzyme inhibitors.

Medicine

Medically, this compound has potential applications as a drug candidate due to its ability to interact with biological targets. Its pyrazole ring is a common pharmacophore in many drugs, and the trifluoroacetamide group can enhance metabolic stability and bioavailability.

Industry

Industrially, this compound can be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential bioactivity.

Mechanism of Action

The mechanism of action of N-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, while the trifluoroacetamide group can enhance binding affinity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    N-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-acetamide: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.

    N-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-benzamide: Contains a benzamide group instead of trifluoroacetamide, which can affect its binding affinity and specificity.

    N-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-methanesulfonamide: The methanesulfonamide group introduces different electronic and steric effects compared to trifluoroacetamide.

Uniqueness

N-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances metabolic stability. This makes it a valuable compound for drug design and other applications where stability and bioavailability are crucial.

Properties

Molecular Formula

C9H12F3N3O

Molecular Weight

235.21 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C9H12F3N3O/c1-3-15-5-7(6(2)14-15)4-13-8(16)9(10,11)12/h5H,3-4H2,1-2H3,(H,13,16)

InChI Key

BFXCPYONNIQIJS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC(=O)C(F)(F)F

Origin of Product

United States

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